(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a bicyclic indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2,6-dimethyl-1-indanone with a chiral borane reagent can yield the desired (1S,2S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 2,6-dimethyl-1-indanone, while reduction with NaBH4 can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its chiral nature is particularly important for the development of drugs with specific enantiomeric forms, which can have different biological activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism by which (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound , with different stereochemistry.
2,6-dimethyl-1-indanone: The ketone form of the compound, which can be reduced to yield the alcohol.
2,6-dimethylindene: A related compound with a similar indene framework but lacking the hydroxyl group.
Uniqueness
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which allows for a variety of chemical transformations. Its chiral nature makes it particularly valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAJPZIKWGMCJ-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]1O)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.